History of muscarine isolation from Amanita muscaria
History of muscarine isolation from Amanita muscaria
An In-depth Technical Guide on the History of Muscarine Isolation from Amanita muscaria
Introduction: The Historical Context of Muscarine
The iconic fly agaric mushroom, Amanita muscaria, has a rich history in various cultures, often linked to shamanistic rituals.[1] While its psychoactive properties are well-known, they are primarily attributed to ibotenic acid and its derivative, muscimol, not muscarine.[1] Muscarine, a quaternary ammonium (B1175870) alkaloid, is present in A. muscaria but at very low concentrations.[1] The scientific investigation into the chemical makeup of A. muscaria commenced in the 19th century, culminating in a landmark discovery in pharmacology.[1] In 1869, German pharmacologists Oswald Schmiedeberg and his student Richard Koppe successfully isolated muscarine at the University of Tartu.[2][3] This was a pivotal achievement as muscarine was the first parasympathomimetic substance to be isolated and studied, laying the groundwork for the understanding of the autonomic nervous system.[1][2][3]
Initially, muscarine was incorrectly thought to be the main toxic and hallucinogenic agent in the fly agaric.[1] However, later research demonstrated that its concentration in A. muscaria is typically between 0.0002% and 0.0003% of the mushroom's fresh weight.[1] More toxicologically significant concentrations of muscarine are found in other mushroom genera, such as Inocybe and Clitocybe.[1][2] Despite its low levels in A. muscaria, the historical importance of its discovery from this species is paramount in the fields of pharmacology and toxicology.[1]
The Pioneering Isolation: Schmiedeberg and Koppe's Method (1869)
The original isolation of muscarine by Oswald Schmiedeberg and Richard Koppe was a seminal event in natural product chemistry.[1] Lacking the sophisticated techniques of modern chemistry, their method successfully produced a concentrated, physiologically active extract of muscarine.[1] Their work not only identified a new active compound but also introduced a specific antidote, atropine, evaluated through animal experiments.[4][5][6]
Experimental Protocol: Schmiedeberg and Koppe (1869)
The following protocol is a reconstruction of the historical method used for the isolation of muscarine.
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Extraction: The fruiting bodies of Amanita muscaria were first extracted with ethanol (B145695) to separate the alcohol-soluble components from the bulk fungal material.[1]
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Lead Acetate Precipitation: The ethanolic extract was treated with a solution of lead acetate. This step was likely intended to precipitate tannins, gums, and other impurities.
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Filtration: The mixture was filtered to remove the precipitated solids, leaving the desired compounds in the filtrate.
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Sulfide (B99878) Precipitation: Excess lead ions in the filtrate were removed by bubbling hydrogen sulfide gas through the solution, which precipitates lead as lead sulfide.[1]
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Concentration: The resulting solution was then concentrated, likely by evaporation, to yield a syrupy consistency.[1]
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Alkaloid Precipitation: The crucial step involved the addition of Mayer's reagent (potassium mercuric iodide) to the syrup.[1] This reagent forms a precipitate with most alkaloids, including muscarine, allowing for its separation from other water-soluble compounds.[1]
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Purification: The crude muscarine-reagent precipitate was then further purified, although the exact steps of this final purification in the original work are not extensively detailed in modern summaries.
Elucidation of the Chemical Structure
For many decades after its discovery, the precise chemical structure of muscarine remained unknown.[3] It wasn't until 1957 that Franz Jellinek and his colleagues were able to determine the three-dimensional structure of muscarine chloride using X-ray diffraction analysis.[2][3] This discovery was a critical breakthrough, enabling a deeper understanding of its mechanism of action and facilitating the development of synthetic analogs.[3] The absolute configuration of the naturally occurring and physiologically active L-(+)-muscarine was determined to be (2S, 4R, 5S).[3]
Quantitative and Physicochemical Data
The following tables summarize key quantitative data regarding muscarine's presence in Amanita muscaria and its fundamental physicochemical properties.
Table 1: Muscarine Concentration in Fungal Species
| Fungal Species | Muscarine Concentration (% of fresh weight) |
| Amanita muscaria | 0.0002% - 0.0003% |
| Inocybe and Clitocybe species | Up to 1.6% |
Data sourced from multiple references.[1][2]
Table 2: Physicochemical Properties of Muscarine Chloride
| Property | Value |
| Chemical Formula | C₉H₂₀ClNO₂ |
| Molar Mass | 209.71 g/mol |
| Appearance | Stout prisms (from ethanol + acetone) |
| Melting Point | 180-181 °C |
| Specific Rotation ([α]D²⁵) | +8.1° (c = 3.5 in ethanol) |
| Solubility | Very soluble in water and ethanol; slightly soluble in chloroform, ether, acetone. |
| Toxicity (LD₅₀, i.v. in mice) | 0.23 mg/kg |
Data sourced from The Merck Index.[7]
Visualizations: Workflows and Signaling Pathways
Historical Isolation Workflow
The following diagram illustrates the logical flow of the experimental protocol developed by Schmiedeberg and Koppe for the isolation of muscarine.
Caption: Workflow for the historical isolation of muscarine.
Muscarinic Acetylcholine (B1216132) Receptor Signaling
Muscarine exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs).[2] These are G protein-coupled receptors that are classified into five subtypes (M₁ to M₅).[3][8] These subtypes couple to different intracellular signaling pathways to produce diverse cellular responses.[3][8] The M₁, M₃, and M₅ receptors primarily couple to Gq/11 proteins, while the M₂ and M₄ receptors couple to Gi/o proteins.[9][10]
Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Oswald Schmiedeberg (1838–1921): Ninth Pharmacologic‑Historical Forum, 2024, Munich, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oswald Schmiedeberg (1838–1921) | springermedizin.de [springermedizin.de]
- 7. Muscarine [drugfuture.com]
- 8. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
